(3-Methylphenyl) 3-methylbutanoate

Biocatalysis Enzymatic esterification Flavor synthesis

(3-Methylphenyl) 3-methylbutanoate (CAS 105401-73-8), also designated m-cresyl isovalerate, is a phenol ester belonging to the cresyl isovalerate isomer series. It is formed by the esterification of m-cresol with isovaleric acid.

Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
CAS No. 105401-73-8
Cat. No. B170259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methylphenyl) 3-methylbutanoate
CAS105401-73-8
SynonymsButanoic acid, 3-Methyl-, 3-Methylphenyl ester
Molecular FormulaC12H16O2
Molecular Weight192.25 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)OC(=O)CC(C)C
InChIInChI=1S/C12H16O2/c1-9(2)7-12(13)14-11-6-4-5-10(3)8-11/h4-6,8-9H,7H2,1-3H3
InChIKeyCLEOHZPKAIYEQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (3-Methylphenyl) 3-methylbutanoate (CAS 105401-73-8) Matters for Your Procurement Specification


(3-Methylphenyl) 3-methylbutanoate (CAS 105401-73-8), also designated m-cresyl isovalerate, is a phenol ester belonging to the cresyl isovalerate isomer series. It is formed by the esterification of m-cresol with isovaleric acid [1]. The compound possesses the molecular formula C₁₂H₁₆O₂ and a molecular weight of 192.25 g/mol . As a meta-substituted aromatic ester, its structural isomerism introduces distinct physicochemical and biochemical reactivity characteristics, making it a specialized candidate in flavor, fragrance, and biocatalytic research contexts [2].

Substituting (3-Methylphenyl) 3-methylbutanoate: Why Isomeric and Chain-Length Analogs Cannot Be Simply Interchanged


Within the cresyl isovalerate family, subtle structural variations—such as the position of the methyl group on the aromatic ring or the length of the acyl chain—produce significant divergences in biocatalytic synthesis efficiency, organoleptic character, and regulatory status. The meta-substituted isomer (CAS 105401-73-8) exhibits markedly different reactivity in lipase-catalyzed esterification compared to its para analog [1], and lacks the FEMA/JECFA flavoring approvals held by p-cresyl isovalerate [2]. Similarly, chain-length variants like m-cresyl butyrate show different conversion profiles under identical enzymatic conditions [3]. Generic substitution without accounting for these quantitative performance gaps risks batch failure, regulatory non-compliance, or altered sensory profiles in downstream formulations.

Head-to-Head Quantitative Evidence for (3-Methylphenyl) 3-methylbutanoate vs. Closest Analogs


Higher Shake-Flask Enzymatic Esterification Yield of m-Cresyl Isovalerate vs. p-Cresyl Isovalerate

Under identical shake-flask conditions employing porcine pancreas lipase (PPL), m-cresyl isovalerate ((3-methylphenyl) 3-methylbutanoate) achieved a 32.9% yield within 45 hours, compared to only 14.7% yield for the para-substituted isomer p-cresyl isovalerate (CAS 55066-56-3) within 21 hours [1]. The 2.2-fold higher maximum yield of the meta isomer under these non-solvent conditions indicates superior substrate accommodation by the lipase active site, enabling more efficient biocatalytic production when solvent-free, low-volume synthesis is required.

Biocatalysis Enzymatic esterification Flavor synthesis

Divergent Bench-Scale Enzymatic Esterification Behavior: Meta vs. Para Isomer

In bench-scale experiments with 400 mg PPL and phosphate buffer at pH 7.0, the reactivity order between isomers inverts: p-cresyl isovalerate yields 10.4% in 23 hours, surpassing m-cresyl isovalerate's 8.6% yield in 72 hours [1]. This reversal demonstrates that the meta isomer's kinetic advantage observed under shake-flask conditions is system-dependent, with the para isomer responding more favorably to increased enzyme loading and aqueous buffer addition. This differential response must be factored into process scale-up strategies.

Biocatalysis Scale-up synthesis Enzyme kinetics

Regulatory Status Differentiation: Meta Isomer Lacks FEMA/JECFA Flavoring Approval Held by Para Isomer

The para isomer p-cresyl isovalerate (CAS 55066-56-3) holds FEMA No. 3387 and JECFA No. 702, having been evaluated in 2000 with an ADI of 'No safety concern at current levels of intake when used as a flavouring agent' [1]. In contrast, (3-methylphenyl) 3-methylbutanoate (CAS 105401-73-8) does not appear in the FEMA GRAS inventory, the FDA EAFUS database, or the JECFA flavoring evaluations [1][2]. This regulatory gap is a critical differentiator for procurement in food-grade applications.

Food regulatory compliance Flavor ingredient procurement GRAS/FEMA status

Lipase-Catalyzed Synthesis Efficiency: m-Cresyl Isovalerate vs. m-Cresyl Butyrate (Chain-Length Effect)

Comparing within the m-cresyl ester series, m-cresyl isovalerate (C5 branched acid) achieved a shake-flask yield of 32.9% (45 h) with PPL, while m-cresyl butyrate (C4 straight-chain acid) reached 38.4% (44 h) under identical conditions [1]. This modest differential (38.4% vs. 32.9%, a 1.17-fold difference) indicates that the branched isovaleroyl moiety is only slightly less favorable for PPL-mediated esterification than the straight-chain butyryl group, despite increased steric bulk. This benchmarking against a shorter-chain analog helps define the substrate scope for m-cresol ester biocatalytic production.

Enzymatic synthesis Substrate specificity Structure-activity relationship

Where (3-Methylphenyl) 3-methylbutanoate Adds the Most Value Over Alternatives: Evidence-Backed Application Scenarios


Solvent-Free Biocatalytic Production of m-Cresyl Esters for Fragrance Research

For fragrance ingredient discovery programs seeking to evaluate m-cresyl isovalerate's organoleptic profile, the 2.2-fold higher shake-flask yield of the meta isomer over p-cresyl isovalerate under solvent-free PPL catalysis [1] supports a more material-efficient enzymatic synthesis route. This enables rapid gram-scale production of the meta isomer for sensory evaluation without the solvent-handling overhead required by traditional chemical esterification, and without competing with the established supply chain of FEMA-approved p-cresyl isovalerate destined for food-grade applications.

Non-Food Fragrance and Cosmetic Formulations Requiring Unlisted Isomers

In fine fragrance and cosmetic applications where FEMA/JECFA listing is not a prerequisite, (3-methylphenyl) 3-methylbutanoate occupies a distinct procurement niche: it provides the cresyl isovalerate structural motif without being subject to the food-grade specification and supply constraints of FEMA 3387 (p-cresyl isovalerate) [2]. Perfumers exploring meta-substituted phenol esters can source this isomer specifically for non-ingestible fragrance compositions, leveraging the structural isomerism to potentially differentiate olfactory character from the widely used tobacco-herbaceous note of the para isomer.

Enzyme Substrate Specificity Studies Comparing Positional Isomers of Phenol Esters

The divergent reactivities of m- and p-cresyl isovalerates—32.9% vs. 14.7% in shake-flask, and 8.6% vs. 10.4% at bench-scale [1]—make this isomer pair an ideal model system for investigating porcine pancreas lipase active-site geometry, substrate orientation effects, and scale-dependent reaction kinetics. Academic and industrial biocatalysis laboratories procuring both isomers can conduct controlled comparative studies to elucidate how methyl group position on the phenolic ring modulates enzyme-substrate binding and catalytic turnover.

Analytical Reference Standard for Cresyl Ester Isomer Identification in Complex Mixtures

Given that p-cresyl isovalerate is a known FEMA-listed flavoring substance with established GC-MS and retention index data [2], the meta isomer (CAS 105401-73-8) serves as a critical reference standard for distinguishing positional isomers in complex essential oil, food, or environmental samples where m-cresol-derived esters may co-occur. Procurement of high-purity (≥98% by HPLC ) (3-methylphenyl) 3-methylbutanoate enables unambiguous chromatographic peak assignment and quantification in isomer-specific analytical methods.

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